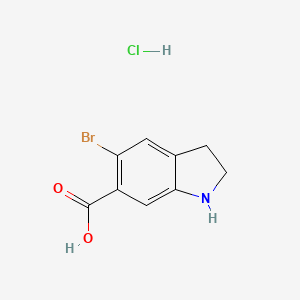

5-Bromoindoline-6-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromoindoline-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

5-Bromoindoline-6-carboxylic acid hydrochloride is utilized in the synthesis of indole derivatives. For instance, N-Benzyl bromoindolines were used as initiators for the anionic polymerization of ethylene oxide, leading to indoline derivatives attached to polyethylene oxide. These derivatives were further transformed into tryptamine and indole acetic acid derivatives (Weiner & Zilkha, 1977).

Fluorescent Brightening Agents

The compound has been involved in the synthesis of 2-aryl-6-bromoquinolines, which have potential applications as fluorescent brightening agents. This synthesis involved the condensation of 5-bromoisatin with aryl methyl ketones (Rangnekar & Shenoy, 1987).

Biological Activity Studies

Novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring were synthesized, showing interest as starting materials for the synthesis of analogs of biologically active compounds (Grinev et al., 1987).

Antiviral Activity

Derivatives of this compound have shown promising antiviral activity. Specifically, derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester were synthesized and demonstrated potent activity against human influenza A3 and respiratory syncytial virus (Wang Dun, 2003).

Photolabile Protecting Group

The brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids, showing increased solubility and low fluorescence, useful in biological messenger applications (Fedoryak & Dore, 2002).

Synthesis of Natural and Non-natural Derivatives

The compound has been used in the synthesis of natural and non-natural 5,6-dibromoindole derivatives, which includes applications in the synthesis of compounds like meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

Safety and Hazards

The safety data sheet for 5-Bromoindoline-6-carboxylic acid hydrochloride indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 5-Bromoindoline-6-carboxylic acid hydrochloride is VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .

Mode of Action

The compound interacts with its target, VEGFR-2 TK, by binding to it . This binding inhibits the activity of the kinase, thereby disrupting the signaling pathways that promote angiogenesis

Biochemical Pathways

The inhibition of VEGFR-2 TK by This compound affects the VEGF signaling pathway . This pathway is critical for angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGFR-2 TK, the compound disrupts this pathway, potentially leading to reduced angiogenesis and, consequently, slower tumor growth .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound is known to have adequate absorption levels . . These properties suggest that the compound may have favorable bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of VEGFR-2 TK by This compound leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway . This can result in the death of cancer cells and a reduction in tumor size .

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILSWSWPNFFVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

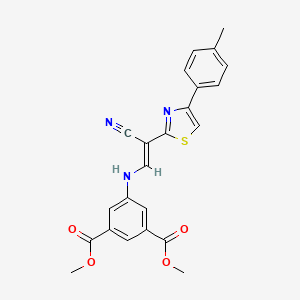

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

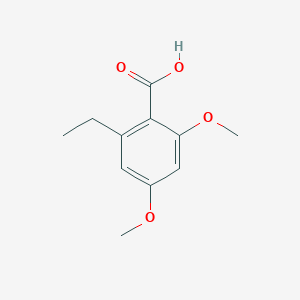

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)

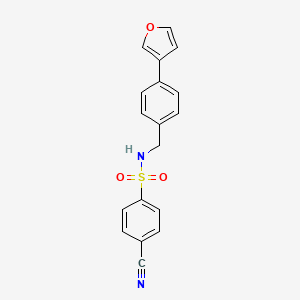

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)